molecular formula C21H18N2O2S B3443314 N-(2-ethoxyphenyl)-10H-phenothiazine-10-carboxamide

N-(2-ethoxyphenyl)-10H-phenothiazine-10-carboxamide

Cat. No. B3443314
M. Wt: 362.4 g/mol
InChI Key: FYNUZULLPZMHMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-ethoxyphenyl)-10H-phenothiazine-10-carboxamide, also known as EPTC, is a synthetic compound that belongs to the class of phenothiazine derivatives. It has been extensively studied for its potential applications in the field of medicine and scientific research.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-10H-phenothiazine-10-carboxamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. This leads to the suppression of cancer cell growth and the induction of apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
N-(2-ethoxyphenyl)-10H-phenothiazine-10-carboxamide has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in inflammation. N-(2-ethoxyphenyl)-10H-phenothiazine-10-carboxamide has also been shown to have antioxidant properties, which can help protect cells from damage caused by free radicals.

Advantages and Limitations for Lab Experiments

N-(2-ethoxyphenyl)-10H-phenothiazine-10-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. It has also been extensively studied, and its properties are well-documented. However, there are also limitations to using N-(2-ethoxyphenyl)-10H-phenothiazine-10-carboxamide in lab experiments. It can be toxic in high doses, and its effects on normal cells are not fully understood.

Future Directions

There are several future directions for research on N-(2-ethoxyphenyl)-10H-phenothiazine-10-carboxamide. One area of interest is its potential use in combination with other drugs for the treatment of cancer. It has also been suggested that N-(2-ethoxyphenyl)-10H-phenothiazine-10-carboxamide may have applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Further research is needed to fully understand the mechanism of action of N-(2-ethoxyphenyl)-10H-phenothiazine-10-carboxamide and its potential applications in medicine and scientific research.

Scientific Research Applications

N-(2-ethoxyphenyl)-10H-phenothiazine-10-carboxamide has been widely used in scientific research due to its potential therapeutic properties. It has been studied for its ability to inhibit the growth of cancer cells, particularly in breast and lung cancer. N-(2-ethoxyphenyl)-10H-phenothiazine-10-carboxamide has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases.

properties

IUPAC Name

N-(2-ethoxyphenyl)phenothiazine-10-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O2S/c1-2-25-18-12-6-3-9-15(18)22-21(24)23-16-10-4-7-13-19(16)26-20-14-8-5-11-17(20)23/h3-14H,2H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYNUZULLPZMHMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-ethoxyphenyl)-10H-phenothiazine-10-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-ethoxyphenyl)-10H-phenothiazine-10-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(2-ethoxyphenyl)-10H-phenothiazine-10-carboxamide
Reactant of Route 3
N-(2-ethoxyphenyl)-10H-phenothiazine-10-carboxamide
Reactant of Route 4
N-(2-ethoxyphenyl)-10H-phenothiazine-10-carboxamide
Reactant of Route 5
N-(2-ethoxyphenyl)-10H-phenothiazine-10-carboxamide
Reactant of Route 6
N-(2-ethoxyphenyl)-10H-phenothiazine-10-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.